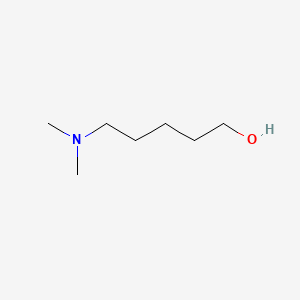
2,3,4,5,6-Pentafluorophenylacetic acid
Descripción general
Descripción
2,3,4,5,6-Pentafluorophenylacetic acid is a fluorinated organic compound with the molecular formula C8H3F5O2 and a molecular weight of 226.10 g/mol . It is characterized by the presence of five fluorine atoms attached to a phenyl ring, which significantly alters its chemical properties compared to non-fluorinated analogs . This compound is used in various scientific research applications due to its unique reactivity and stability.
Mecanismo De Acción
Target of Action
It’s known that alkali metal cations such as sodium (na+) and potassium (k+) play several important physiological roles, including modulating enzyme activity .
Mode of Action
It’s suggested that alkali metal cations may be coordinated by pi systems, such as the aromatic amino acid side chains . This implies that 2,3,4,5,6-Pentafluorophenylacetic acid might interact with these cations, potentially influencing their activity.
Biochemical Pathways
Given its potential interaction with alkali metal cations, it may influence pathways where these cations play a crucial role .
Result of Action
Its potential interaction with alkali metal cations suggests it could influence cellular processes where these cations are involved .
Análisis Bioquímico
Biochemical Properties
2,3,4,5,6-Pentafluorophenylacetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity. The interactions between this compound and biomolecules are primarily driven by its fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This compound can also impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. The compound’s effects on gene expression are mediated through its interactions with transcription factors, which can either promote or inhibit the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of intermediate metabolites. The compound’s interactions with metabolic enzymes are influenced by its fluorine atoms, which can enhance or inhibit enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine its availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it determines the proximity to its target biomolecules. For example, localization to the nucleus can enhance its interactions with transcription factors, while localization to the mitochondria can impact metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentafluorophenylacetic acid can be synthesized through several methods. One common route involves the reaction of pentafluorobenzene with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentafluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce a range of carboxylic acids, ketones, alcohols, and aldehydes .
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluorophenylacetic acid is widely used in scientific research due to its unique properties:
Comparación Con Compuestos Similares
2,3,4,5,6-Pentafluorophenylacetic acid can be compared with other fluorinated phenylacetic acids, such as:
4-Fluorophenylacetic acid: Contains a single fluorine atom, resulting in different reactivity and stability.
2,3,4,5,6-Pentafluorobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the phenyl ring.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
The uniqueness of this compound lies in its multiple fluorine substitutions, which significantly enhance its chemical stability and reactivity compared to its analogs .
Propiedades
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCODSNZJOVMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215642 | |
| Record name | (Pentafluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-21-4 | |
| Record name | 2,3,4,5,6-Pentafluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pentafluorophenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentafluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pentafluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (PENTAFLUOROPHENYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HFR5VJK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the crystal structure of a pentafluorophenylacetic acid-derived organotin compound reveal?
A1: Research on the anti-tumor properties of fluorinated carboxylate derivatives led to the characterization of the compound bis[tetraethyl-μ-hydroxyperfluorophenylacetato-μ3-oxoditin] [(F5C6CH2CO2)Et2Sn(OH)OSnEt2]2 []. This compound, featuring pentafluorophenylacetic acid as a ligand, exhibits a centrosymmetric Sn2O2 core. Two exocyclic tin atoms are attached to this core, bridged by two μ3-oxygen atoms. Notably, each pair of endo- and exo-cyclic tin centers is bridged by a hydroxy group, and each exocyclic tin atom is coordinated by a pentafluorophenylacetic acid ligand. This structure provides insights into the coordination chemistry of pentafluorophenylacetic acid with organometallic compounds. You can delve deeper into the structural details and analysis in the original research paper [].
Q2: Are there any computational studies exploring the properties of pentafluorophenylacetic acid?
A2: While experimental data on pentafluorophenylacetic acid is available, computational studies can provide complementary insights into its molecular properties. For example, researchers have employed vibrational spectroscopic analysis, hyperpolarizability calculations, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis to elucidate the electronic structure and bonding characteristics of pentafluorophenylacetic acid []. These computational approaches can contribute to a comprehensive understanding of the compound's reactivity and potential applications.
Q3: How does pentafluorophenylacetic acid contribute to the development of novel materials?
A3: Pentafluorophenylacetic acid plays a crucial role in designing lanthanide-based luminescent materials. Studies have shown its effectiveness in controlling the dimensionality and luminescent properties of monometallic Ln3+ and heterometallic Ln3+–Cd2+ complexes []. By influencing the coordination environment around the metal centers, pentafluorophenylacetic acid enables the fine-tuning of the emission color and intensity of these materials. This control over luminescent properties makes these complexes promising candidates for various applications, including optical sensors and light-emitting devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)





